ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate
Overview
Description
Ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate, also known as ECP, is a synthetic compound used in various scientific research applications. It has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Facile Synthesis Routes
The compound has been utilized as a starting or intermediary material in the synthesis of various novel compounds and polymers. For instance, it has played a crucial role in one-pot syntheses of polyfunctional pyrazolyl-substituted monocyclic pyridines and pyrazolo[5,4-b]pyridines, showcasing its versatility in facilitating complex chemical transformations (Latif, Rady, & Döupp, 2003). Similarly, its derivatives have been involved in the creation of novel copolymers with styrene, contributing significantly to the development of materials with unique properties (Kharas et al., 2016).
Polymerization and Material Properties
The synthesis and polymerization of ethylene derivatives, including those related to ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate, have led to the development of materials with potential applications in various industries. These materials are characterized by their copolymerization with styrene, which results in novel polymeric materials with diverse properties, analyzed through nitrogen analysis, IR, 1H, and 13C-NMR, and thermal decomposition studies (Kharas et al., 2016).
Chemical Transformation and Functionalization
The compound has also been a key player in various chemical transformations, including direct amidation processes under microwave assistance, leading to the synthesis of carboxamides with good yields. This highlights its adaptability in chemical reactions for producing a wide range of functionalized molecules (Milosevic et al., 2015).
Advanced Synthesis Techniques
Further, it has been involved in advanced synthesis techniques, such as the development of multi-kilogram-scale synthesis procedures for pharmaceutical compounds, demonstrating its utility in the scalable production of medically relevant molecules (Andersen et al., 2013).
properties
IUPAC Name |
ethyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O3/c1-2-28-22(27)7-5-15-26-16-12-20(13-17-26)29-23(21-6-3-4-14-25-21)18-8-10-19(24)11-9-18/h3-4,6,8-11,14,20,23H,2,5,7,12-13,15-17H2,1H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUAKDVREOZEKA-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (S)-4-[4-[(4-chlorophenyl)(2-pyridyl)methoxy]-piperidino]butanoate |
Synthesis routes and methods
Procedure details
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